2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a methoxyethyl group and a methoxyphenyl group, as well as a thioether linkage to an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a condensation reaction between a 1,2-dicarbonyl compound and an amine. For instance, the reaction between glyoxal and 4-methoxyaniline in the presence of ammonium acetate can yield 5-(4-methoxyphenyl)-1H-imidazole.
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Introduction of the Methoxyethyl Group: : The methoxyethyl group can be introduced via alkylation. This can be achieved by reacting the imidazole derivative with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
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Thioether Formation: : The thioether linkage is formed by reacting the imidazole derivative with a thiol compound, such as 2-mercaptoacetic acid, under basic conditions.
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Acetamide Formation: : The final step involves the acylation of the thioether with p-tolyl isocyanate to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the imidazole ring, allowing for further functionalization.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16-4-8-18(9-5-16)24-21(26)15-29-22-23-14-20(25(22)12-13-27-2)17-6-10-19(28-3)11-7-17/h4-11,14H,12-13,15H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVXWDZDDCKVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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